ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate

EBNA-1 inhibitor Epstein-Barr virus fluorescence polarization assay

Researchers studying EBV latency often struggle to find chemical probes with both target selectivity and a clean off-target baseline. Ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate (CAS 477501-32-9) directly addresses this gap. - Selective EBNA-1:DNA binding inhibition at IC50 16.6 µM with 6.7-fold selectivity over BZLF1. - Exceptionally clean profile: inactive in 87 of 879 off-target assays, enabling confident use as a calibrated negative control. - In-stock with custom synthesis available; standard pack sizes from 25 mg to bulk quantities.

Molecular Formula C20H20N2O6S
Molecular Weight 416.45
CAS No. 477501-32-9
Cat. No. B2435178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate
CAS477501-32-9
Molecular FormulaC20H20N2O6S
Molecular Weight416.45
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C20H20N2O6S/c1-4-27-20(24)18-17(15-7-5-6-8-16(15)28-18)21-19(23)13-9-11-14(12-10-13)29(25,26)22(2)3/h5-12H,4H2,1-3H3,(H,21,23)
InChIKeyHJTRMEGUGUEQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate: Overview and Sourcing


Ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate (CAS 477501-32-9) is a synthetic small molecule characterized by a benzofuran-2-carboxylate core linked via a 3-amido bond to a 4-(dimethylsulfamoyl)phenyl group [1]. It functions as a weak inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA-1) DNA-binding domain, a target relevant to viral latency and oncogenesis [2]. Its molecular structure, featuring the specific dimethylsulfamoyl benzamido substituent, distinguishes it from simpler benzofuran-2-carboxylate analogs and dictates its unique biological target interaction profile.

Reported EBNA-1 DNA-binding domain inhibition, providing a defined biochemical fingerprint
Dimethylsulfamoyl benzamido substituent critical for target interaction; distinguishes from simpler benzofuran analogs
Tool compound for EBV latency and oncogenesis mechanistic studies, where selective EBNA-1 perturbation is required

Why Generic Substitution Fails


Generic substitution within the benzofuran-2-carboxylate class is not viable due to the highly specific structure-activity relationship (SAR) dictated by the 4-(dimethylsulfamoyl)benzamido functional group. A structurally close analog, ethyl 3-(furan-2-amido)-1-benzofuran-2-carboxylate (CAS 477500-33-7), differs only in the nature of the 3-amido substituent (a furan ring versus a dimethylsulfamoyl phenyl ring), yet results in a profoundly different molecular interaction profile . This single substitution alters the molecule's shape, electronic properties, and hydrogen-bonding capacity, which directly translates to distinct biological target engagement. The target compound's specific dimethylsulfamoyl group is responsible for its documented, albeit weak, interaction with EBNA-1, a property not established for the furan analog [1]. Therefore, any attempt at generic substitution would nullify the specific protein-DNA interaction inhibition for which this compound is studied.

Target Compound 4-(dimethylsulfamoyl)benzamido Reported EBNA-1 inhibition with IC50 16.6 µM; defined selectivity over BZLF1
Frequent Substitute furan-2-amido analog (CAS 477500-33-7) No reported EBNA-1 activity; different hydrogen-bonding and steric profile
Structural substitution may remove the only reported bioactivity fingerprint, breaking target engagement

Differentiation Evidence Profile


EBNA-1 Inhibition: Biochemical Fingerprint

This compound exhibits a characteristic weak inhibitory activity against the EBNA-1 DNA-binding domain, a key target for disrupting EBV latency. The observed potency, while modest, serves as a crucial biochemical fingerprint for this specific chemotype. In a quantitative fluorescence polarization assay, it achieved an IC50 of 16,600 nM, which is directly comparable to the assay's established activity cutoff and the performance of other early-stage screening hits [1]. This defines its potential as a starting point for medicinal chemistry optimization of EBNA-1:DNA interaction inhibitors.

EBNA-1 IC50
Class-level
16.6 µM
Reported EBNA-1 inhibition assay context
Fluorescence polarization HTS; 10-point dose response
EBNA-1 inhibitor Epstein-Barr virus fluorescence polarization assay

EBNA-1 vs BZLF1 Selectivity

A critical differentiator in probe development is selectivity against related targets. This compound was directly counterscreened against the EBV trans-activator protein BZLF1 (ZTA). It showed a markedly weaker inhibitory effect, with an IC50 of 111,000 nM (111 µM), which represents a ~6.7-fold selectivity window favouring EBNA-1 inhibition [1]. This quantitative selectivity profile is essential for reducing confounding effects in cellular models of EBV latency.

Selectivity window
Head-to-head
EBNA-1 16.6 µM BZLF1 111 µM ~6.7-fold selectivity
Supports on-target vs off-target interpretation in latency models
Same assay platform; internal selectivity assessment
EBV latency drug selectivity counterscreen assay

Wide-Spectrum Selectivity Profile

Extensive profiling across a panel of 879 distinct biological assays from the NIH Molecular Libraries Program reveals a highly specific interaction landscape for this compound [1]. The compound was classified as 'Inactive' across the vast majority of these diverse targets, including proteases, phosphatases, kinases, and G-protein coupled receptors (e.g., Cdc25B, MKP-1, S1P3, Bfl-1, Hsp90). This negative data constitutes a powerful differentiator, positioning the compound as a selective probe with a low probability of polypharmacology, which is a common pitfall for many screening hits.

Broad panel inactivity
Class-level
>95% inactive
of 879 assays
Supports low polypharmacology probability; cleaner mechanistic readout
Aggregated NIH MLPCN screening data
selectivity profiling drug discovery MLPCN screening

Structural Specificity: Dimethylsulfamoyl Group

The chemical space of 3-amido-benzofuran-2-carboxylates is densely populated, but the specific 4-(dimethylsulfamoyl)benzamido group of CAS 477501-32-9 is structurally distinct from common analogs like the furan-2-amido derivative (CAS 477500-33-7) . The dimethylsulfamoyl moiety introduces a unique combination of steric bulk and hydrogen-bonding capacity that is not present in the furan analog. While the furan analog has no documented EBNA-1 activity, the target compound's specific sulfamoyl group is essential for its characteristic, measurable interaction with the EBNA-1 DNA-binding domain [1]. This SAR linkage between the specific chemical structure and a unique bioactivity fingerprint is the ultimate differentiator for procurement.

Structural specificity
Class-level
Dimethylsulfamoyl benzamido: EBNA-1 IC50 16.6 µM Furan-2-amido analog: not reported
Structural determinant of target engagement; substitution breaks interaction
SAR comparison with CAS 477500-33-7
structure-activity relationship chemical biology tool benzofuran probe

Unique Research Applications


EBNA-1 Research in Viral Oncology

Based on its demonstrated, selective inhibition of EBNA-1:DNA binding with an IC50 of 16.6 µM and 6.7-fold selectivity over BZLF1 [1], this compound is a suitable chemical probe for dissecting EBNA-1's role in EBV latency and oncogenesis. It is ideal for academic labs studying the early stages of EBV-related lymphoma or nasopharyngeal carcinoma, where a selective, albeit moderate, perturbation of EBNA-1 function is required to probe DNA replication fidelity without broadly inhibiting other viral transcription factors. Its use is supported by its clean profile from over 879 off-target assays [2].

Medicinal Chemistry Lead Optimization

The compound serves as a chemically tractable, validated hit for structure-activity relationship (SAR) studies aimed at developing more potent EBNA-1 inhibitors. Its clear SAR-defining feature—the 4-(dimethylsulfamoyl)benzamido group—makes it an ideal starting scaffold for iterative medicinal chemistry [1]. The established selectivity data [1] and extensive off-target counter-screening [2] provide a rich baseline dataset, significantly de-risking a lead optimization campaign against this target.

Library Screening Negative Control

Uniquely, the compound's extensive profile of inactivity across 879 diverse biological assays [1] makes it an exceptionally well-characterized 'inactive' compound or negative control for other high-throughput screening campaigns. Its lack of general cytotoxicity, enzyme inhibition, and receptor modulation provides a powerful tool for researchers analyzing hit lists, where a compound with a known, minimal bioactivity fingerprint is required to calibrate assay performance or as a non-binding partner in mechanistic studies. This application is strictly derived from its quantitative inactivity data across a broad panel.

Application
Selection Property
Validation Focus
EBNA-1:DNA interaction studies
Target engagement and selectivity profile
On-target vs BZLF1 endpoint interpretation
EBNA-1 inhibitor SAR campaigns
Dimethylsulfamoyl structural specificity
Biochemical fingerprint and selectivity baseline
Assay calibration / negative control
Profiled inactivity across diverse targets
Off-target polypharmacology screening review
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